1-Cyclopropyl-2-fluoro-4-nitrobenzene: Strategic Intermediate for KAT II Inhibition
1-Cyclopropyl-2-fluoro-4-nitrobenzene: Strategic Intermediate for KAT II Inhibition
An In-Depth Technical Guide to 1-Cyclopropyl-2-fluoro-4-nitrobenzene (CAS 2366994-63-8).[1][2][3][4]
Executive Summary
1-Cyclopropyl-2-fluoro-4-nitrobenzene (CAS 2366994-63-8) is a specialized fluorinated aryl intermediate primarily utilized in the synthesis of Kynurenine Aminotransferase II (KAT II) inhibitors .[1][2][5] Its structural core combines three distinct pharmacophoric elements: a nitro group (precursor to anilines for amide coupling), a fluorine atom (for metabolic blocking and electronic modulation), and a cyclopropyl moiety (a bioisostere for isopropyl/phenyl groups that imparts rigid 3D geometry and improved lipophilicity).
This guide delineates the synthetic architecture, physicochemical behavior, and handling protocols for this compound, positioning it as a critical building block for neuroactive drug discovery programs targeting cognitive impairment associated with schizophrenia.
Chemical Identity & Physicochemical Profile
| Parameter | Data |
| CAS Registry Number | 2366994-63-8 |
| IUPAC Name | 1-Cyclopropyl-2-fluoro-4-nitrobenzene |
| Molecular Formula | C₉H₈FNO₂ |
| Molecular Weight | 181.16 g/mol |
| Physical State | Solid (Low melting) or Viscous Oil (Predicted) |
| LogP (Predicted) | ~2.8 (High Lipophilicity due to Cyclopropyl) |
| pKa (Conjugate Acid) | N/A (Nitro group is non-basic) |
| Key Precursor | 1-Bromo-2-fluoro-4-nitrobenzene (CAS 364-73-8) |
| Primary Application | KAT II Inhibitor Synthesis, Kinase Inhibitor Scaffolds |
Synthetic Architecture
The synthesis of 1-cyclopropyl-2-fluoro-4-nitrobenzene presents a regiochemical challenge: installing the cyclopropyl group ortho to a fluorine atom while preserving the nitro group. The most robust industrial route utilizes Palladium-Catalyzed Suzuki-Miyaura Coupling .
Core Synthetic Route: Suzuki Cross-Coupling
This protocol avoids the hazards of nitrating a cyclopropyl-benzene precursor (which risks ring opening or oxidation) by installing the cyclopropyl ring after the nitro group is established.
Reaction Scheme Logic:
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Starting Material: 1-Bromo-2-fluoro-4-nitrobenzene . The bromine at C1 is activated for oxidative addition by the para-nitro group (C4).
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Coupling Partner: Cyclopropylboronic acid .
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Catalyst System: Pd(OAc)₂ with Tricyclohexylphosphine (PCy₃) or Pd(dppf)Cl₂. The bulky, electron-rich phosphine is crucial for coupling sterically demanding cyclopropyl groups ortho to fluorine.
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Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) in Toluene/Water.
Mechanism & Pathway Visualization
Figure 1: Synthetic workflow from commercial precursors to the target intermediate and its downstream aniline derivative.
Experimental Protocol (Self-Validating System)
Objective: Synthesis of 1-cyclopropyl-2-fluoro-4-nitrobenzene on a 10g scale.
Materials:
-
1-Bromo-2-fluoro-4-nitrobenzene (1.0 eq, 10.0 g, 45.4 mmol)
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Cyclopropylboronic acid (1.3 eq, 5.07 g, 59.0 mmol)
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Pd(OAc)₂ (0.05 eq, 510 mg)
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Tricyclohexylphosphine (0.1 eq, 1.27 g)
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K₃PO₄ (3.0 eq, 28.9 g)
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Solvent: Toluene (150 mL) / Water (15 mL)
Step-by-Step Methodology:
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Inertion: Charge a 500 mL 3-neck round-bottom flask with the aryl bromide, boronic acid, and K₃PO₄. Evacuate and backfill with Argon (3 cycles). Reasoning: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.
-
Catalyst Formation: Add Toluene and Water (degassed).[6] Add Pd(OAc)₂ and PCy₃ under positive Argon flow.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, replaced by the product (Rf ~0.65, often fluorescent under UV).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.[7]
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Extraction: Wash the filtrate with Brine (2x). Dry organic layer over Na₂SO₄.[6]
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexane).
-
Note: The product is lipophilic and elutes early.
-
-
Validation: ¹H NMR (CDCl₃) should show cyclopropyl protons at δ 0.7–1.1 ppm (multiplets) and aromatic protons consistent with 1,2,4-substitution.
Reactivity Profile & Applications
Electronic & Steric Effects
The molecule exhibits a unique "Push-Pull" electronic system:
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Nitro Group (C4): Strongly deactivating, withdrawing electron density.
-
Cyclopropyl (C1): Weakly activating (sigma-donor), but sterically bulky.
-
Fluorine (C2): Inductively withdrawing, but resonance donating.
Crucially , the position of the fluorine (meta to the nitro group) renders it stable to Nucleophilic Aromatic Substitution (SNAr) . Unlike 4-fluoronitrobenzene, where the fluorine is labile, the fluorine in this scaffold is intended to remain as a structural element to block metabolic hydroxylation or modulate binding affinity.
Downstream Transformation: Nitro Reduction
The primary utility of this compound is as a precursor to the corresponding aniline.
Protocol: Iron-mediated reduction is preferred over catalytic hydrogenation to prevent accidental cyclopropyl ring opening (hydrogenolysis).
-
Reagents: Fe powder (5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1), 80°C.
-
Product: 1-Cyclopropyl-2-fluoro-4-aniline . This aniline is then coupled with carboxylic acids or heterocycles to form the final drug candidate (e.g., KAT II inhibitors described in US Patent 8,183,238).
Decision Tree: Reactivity Logic
Figure 2: Reactivity decision tree highlighting the stability of the fluorine position and the vulnerability of the cyclopropyl ring to acidic conditions.
Safety & Stability
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Thermal Stability: Nitro compounds carry a risk of energetic decomposition. Do not heat neat material above 150°C.
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Acid Sensitivity: The cyclopropyl ring acts as a "masked alkene." Exposure to strong Bronsted acids (conc. H₂SO₄) or Lewis acids (AlCl₃) can trigger ring opening, destroying the pharmacophore.
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Toxicity: Like many nitro-aromatics, assume potential mutagenicity until proven otherwise. Handle in a fume hood with nitrile gloves.
References
-
Dugan, B. J., et al. (2012). Bicyclic and tricyclic compounds as KAT II inhibitors. U.S. Patent No.[8] 8,183,238.[8] Washington, DC: U.S. Patent and Trademark Office. Link
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Kuzmich, D., & Mulrooney, C. (2003).[8] Synthesis of 1-Cyclopropyl-2-nitrobenzenes via Suzuki Coupling. Synthesis, 2003(11), 1671–1674. Link
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BenchChem. (2025). Technical Guide to 1-Cyclopropyl-2-nitrobenzene Synthesis. Link
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ChemicalBook. (2024). Product Entry: 1-Cyclopropyl-2-fluoro-4-nitrobenzene (CAS 2366994-63-8).[1][2][3][4][5][9] Link
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- 3. 853910-00-6|2-(2-Fluoro-4-nitrophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. 1-Cyclopropyl-2-fluoro-4-nitrobenzene CAS#: 2366994-63-8 [m.chemicalbook.com]
- 5. 1369854-05-6|2-Ethyl-1-fluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 8. US8183238B2 - Bicyclic and tricyclic compounds as KAT II inhibitors - Google Patents [patents.google.com]
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